molecular formula C12H11BrN2OS B14910670 2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine

2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine

Katalognummer: B14910670
Molekulargewicht: 311.20 g/mol
InChI-Schlüssel: MJGJFCNOZKZQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 2-(4-bromophenoxy)ethylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-(4-bromophenoxy)ethanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, potassium carbonate, sodium hydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((2-(4-Chlorophenoxy)ethyl)thio)pyrimidine
  • 2-((2-(4-Fluorophenoxy)ethyl)thio)pyrimidine
  • 2-((2-(4-Methylphenoxy)ethyl)thio)pyrimidine

Uniqueness

2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other biologically active molecules .

Eigenschaften

Molekularformel

C12H11BrN2OS

Molekulargewicht

311.20 g/mol

IUPAC-Name

2-[2-(4-bromophenoxy)ethylsulfanyl]pyrimidine

InChI

InChI=1S/C12H11BrN2OS/c13-10-2-4-11(5-3-10)16-8-9-17-12-14-6-1-7-15-12/h1-7H,8-9H2

InChI-Schlüssel

MJGJFCNOZKZQAL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)SCCOC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.